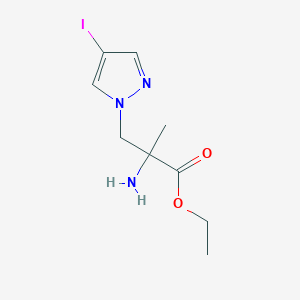
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amino Acid Formation: The iodinated pyrazole is reacted with an appropriate amino acid precursor to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Deiodinated or reduced derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: Potential use in the development of new materials or chemical processes.
作用机制
The mechanism of action of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate
- Ethyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-methylpropanoate
Uniqueness
Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
属性
分子式 |
C9H14IN3O2 |
|---|---|
分子量 |
323.13 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-8(14)9(2,11)6-13-5-7(10)4-12-13/h4-5H,3,6,11H2,1-2H3 |
InChI 键 |
KVQNIYFZWPEJGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


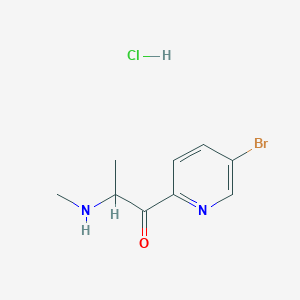
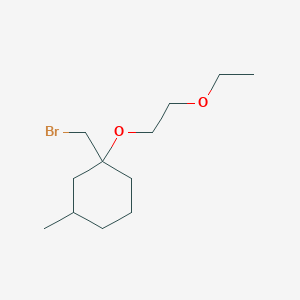

![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
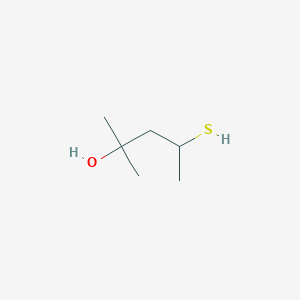
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
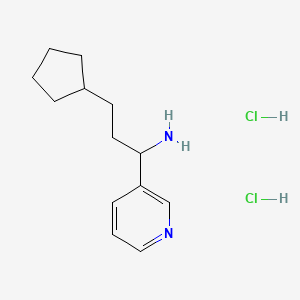
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
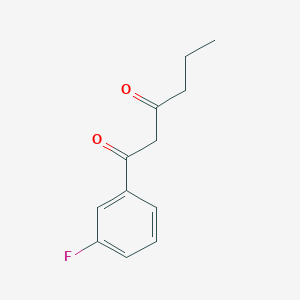
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)


![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
